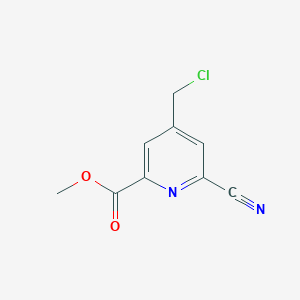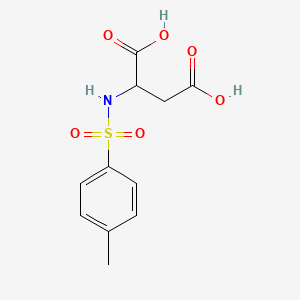
4-Cyclopropoxy-5-ethylpicolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-5-ethylpicolinamide is a chemical compound with the molecular formula C11H14N2O2. It is a derivative of picolinamide, characterized by the presence of a cyclopropoxy group at the 4-position and an ethyl group at the 5-position of the picolinamide ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-5-ethylpicolinamide typically involves the reaction of 4-cyclopropoxy-5-ethylpicolinic acid with ammonia or an amine under suitable conditions. The reaction can be carried out using standard amide formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can facilitate large-scale production while minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyclopropoxy-5-ethylpicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
4-Cyclopropoxy-5-ethylpicolinamide has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-5-ethylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact mechanism depends on the specific application and target involved .
Comparaison Avec Des Composés Similaires
- 4-Cyclopropoxy-5-ethylpicolinic acid
- 4-Cyclopropoxy-5-methylpicolinamide
- 4-Cyclopropoxy-5-ethylpyridine
Comparison: 4-Cyclopropoxy-5-ethylpicolinamide is unique due to the presence of both cyclopropoxy and ethyl groups, which confer distinct chemical and physical properties compared to similar compounds. These structural features may influence its reactivity, binding affinity, and overall biological activity .
Propriétés
Formule moléculaire |
C11H14N2O2 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
4-cyclopropyloxy-5-ethylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H14N2O2/c1-2-7-6-13-9(11(12)14)5-10(7)15-8-3-4-8/h5-6,8H,2-4H2,1H3,(H2,12,14) |
Clé InChI |
LOEQUIODMPCQCR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CN=C(C=C1OC2CC2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[4-Nitro-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14848998.png)

![[4-Formyl-6-(trifluoromethyl)pyridin-2-YL]boronic acid pinacol ester](/img/structure/B14849013.png)
![1-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14849022.png)





